![molecular formula C17H20Cl2N4O2 B5647923 1-[(2,4-dichlorophenoxy)acetyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5647923.png)
1-[(2,4-dichlorophenoxy)acetyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine
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Overview
Description
The compound "1-[(2,4-dichlorophenoxy)acetyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine" belongs to a class of chemicals that have been studied for their potential biological activities. This compound, like others in its class, is synthesized through a series of chemical reactions, involving piperazine and imidazole derivatives, which are of interest due to their biological and chemical properties.
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical processes. Typically, these processes include nucleophilic substitution reactions, cyclocondensation, and alkylation steps. The synthesis is guided by the structural requirements of the final compound, involving starting materials such as diacetyl, aromatic aldehydes, and piperazine. The conditions are carefully controlled to yield the desired product, with purity confirmed by techniques such as IR, NMR, and mass spectrometry (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds is confirmed using various analytical techniques. IR spectroscopy, NMR (both 1H and 13C), and mass spectrometry are standard methods used to elucidate the structure. The molecular structure is essential for understanding the compound's chemical behavior and potential interactions with biological targets (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
Compounds in this category typically undergo various chemical reactions based on their functional groups. Reactions may include hydrolysis, reduction, and further alkylation depending on the desired modifications. The chemical properties such as reactivity with different reagents, stability under various conditions, and the ability to form derivatives are studied to understand the compound's chemistry and potential applications.
Physical Properties Analysis
The physical properties, including solubility in different solvents, melting point, boiling point, and crystal structure, are determined to understand the compound's behavior in different environments. These properties are crucial for the compound's application in biological systems and for its formulation into usable products (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O2/c1-21-5-4-20-16(21)11-22-6-8-23(9-7-22)17(24)12-25-15-3-2-13(18)10-14(15)19/h2-5,10H,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZLZACYMWXDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dichlorophenoxy)acetyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine |
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